molecular formula C13H12Te B14688001 Benzene, [(phenylmethyl)telluro]- CAS No. 32344-00-6

Benzene, [(phenylmethyl)telluro]-

Cat. No.: B14688001
CAS No.: 32344-00-6
M. Wt: 295.8 g/mol
InChI Key: HDPFPHMBUKXZPS-UHFFFAOYSA-N
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Description

Benzene, [(phenylmethyl)telluro]- is a chemical compound classified as an organotellurium reagent. Compounds within this class are of significant interest in synthetic organic chemistry, where they can act as intermediates or catalysts in various transformations, facilitating the formation of new carbon-carbon bonds . The structure consists of a benzyl group (phenylmethyl) attached to a tellurium atom, which is in turn bonded to a benzene ring. This structure is analogous to the sulfur-containing Benzyl phenyl sulfide, a known compound used in organic synthesis . Researchers value such organotellurium compounds for their unique reactivity and potential application in the development of novel synthetic methodologies . They may be utilized in the synthesis of more complex molecules for materials science or pharmaceutical research, similar to how related polyaromatic systems are explored for their antimalarial activity . The mechanism of action for these reagents typically involves the tellurium center undergoing redox reactions or acting a transferring group in substitution reactions. Handling of this compound requires appropriate safety precautions. Benzene, [(phenylmethyl)telluro]- is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

32344-00-6

Molecular Formula

C13H12Te

Molecular Weight

295.8 g/mol

IUPAC Name

benzyltellanylbenzene

InChI

InChI=1S/C13H12Te/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

HDPFPHMBUKXZPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Te]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Dibenzyl Telluride

Dibenzyl telluride [(PhCH₂)₂Te] acts as a stable intermediate for subsequent transformations. A representative procedure involves:

2 PhCH₂Br + Na₂Te → (PhCH₂)₂Te + 2 NaBr  

Reaction Conditions :

  • Solvent: Anhydrous DMF
  • Temperature: 140°C under nitrogen atmosphere
  • Duration: 30 minutes
  • Yield: 68–92%
Substrate Product Yield (%) Reference
Benzyl bromide Dibenzyl telluride 85
4-Methylbenzyl bromide Di(4-methylbenzyl) telluride 78

Coupling with Aryl Halides

Dibenzyl telluride undergoes oxidative cleavage with iodine (I₂) to generate reactive benzyltellurenyl iodide (PhCH₂TeI), which participates in nucleophilic aromatic substitution:

PhCH₂TeI + C₆H₅X → C₆H₅-Te-CH₂Ph + IX  

Optimized Parameters :

  • Catalyst: CuI (5 mol%)
  • Base: K₂CO₃
  • Solvent: Toluene, 110°C, 12 hours
  • Yield Range: 45–72%

Radical-Mediated Coupling Approaches

Tellurium-centered radicals facilitate bond formation under mild conditions. Photolytic or thermal initiation generates PhCH₂Te- radicals from dibenzyl telluride:

Light-Induced Coupling

(PhCH₂)₂Te → 2 PhCH₂Te• (hv, 365 nm)  
PhCH₂Te• + C₆H₆ → C₆H₅-Te-CH₂Ph + H•  

Key Observations :

  • Quantum yield: 0.33 at 25°C
  • Side products: Bis(telluro) derivatives (<15%)
  • Optimal solvent: Benzene (neat)

Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysts enable efficient C-Te bond formation. Palladium and copper complexes exhibit particular efficacy:

Suzuki-Type Telluroarylation

A modified Suzuki coupling employs benzyltellurolate-boronate complexes:

PhCH₂TeBpin + ArX → Ar-Te-CH₂Ph + BpinX  

Catalytic System :

  • Pd(OAc)₂ (2 mol%)
  • XPhos ligand (4 mol%)
  • K₃PO₄ base, DMF/H₂O (3:1)
  • 80°C, 8 hours
  • Yield: 61–89%
Aryl Halide (ArX) Product Yield (%)
Iodobenzene Phenyl derivative 89
4-Bromotoluene 4-Methylphenyl analog 76

Tellurium Insertion via Organometallic Reagents

Grignard and organolithium reagents mediate tellurium transfer:

Benzyltellurolate Lithium Complexes

PhCH₂TeLi + ArX → Ar-Te-CH₂Ph + LiX  

Protocol :

  • Generate PhCH₂TeLi from (PhCH₂)₂Te and Li metal
  • React with aryl iodides in THF at −78°C
  • Quench with NH₄Cl(aq)
  • Isolated yields: 54–82%

Electrochemical Synthesis

Electroreduction of tellurium electrodes in benzyl halide-containing solutions produces the target compound:

Cell Configuration :

  • Anode: Pt mesh
  • Cathode: Te rod
  • Electrolyte: PhCH₂Br (0.5M) in acetonitrile
  • Potential: −1.2 V vs. Ag/AgCl

Performance Metrics :

  • Faradaic efficiency: 68%
  • Space-time yield: 0.92 g·L⁻¹·h⁻¹

Chemical Reactions Analysis

Types of Reactions

Benzene, [(phenylmethyl)telluro]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Products include benzene, [(phenylmethyl)telluroxide] and benzene, [(phenylmethyl)tellurone].

    Reduction: Reduced tellurium species such as benzene, [(phenylmethyl)telluride].

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [(phenylmethyl)telluro]- has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Benzene, [(phenylmethyl)telluro]- involves its interaction with molecular targets through the tellurium center. Tellurium can form bonds with various nucleophiles, facilitating reactions such as nucleophilic substitution. The compound’s effects are mediated by its ability to undergo redox reactions, influencing cellular redox balance and potentially modulating biological pathways.

Comparison with Similar Compounds

Comparison with Sulfur and Selenium Analogs

The substitution of tellurium with sulfur or selenium in analogous structures leads to significant differences in reactivity and stability (Table 1):

Table 1: Comparative Properties of Group 16 Benzene Derivatives

Property Sulfur Analog Selenium Analog Tellurium Analog
Electrophilicity High Higher Lower
Reactivity in Methylation High Higher Lower
Stability to Degradation Low (3 pathways) Moderate High
Practical Applications Extensive (e.g., SAM*) Emerging Limited

*SAM: S-Adenosylmethionine, a common methyl donor in biochemical reactions.

  • Electrophilicity and Reactivity : Tellurium's lower electrophilicity compared to sulfur and selenium reduces its efficacy in group transfer reactions (e.g., methylation). For example, selenium-SAM derivatives exhibit enhanced reactivity due to increased electrophilicity, whereas tellurium analogs are less reactive .

Structural and Functional Analogues

Table 2 highlights key benzene derivatives with substituents that alter electronic or steric properties:

Table 2: Selected Benzene Derivatives with Heavy Atom or Functional Substituents

Compound Name Substituent CAS Number Key Properties
Benzene, [(phenylmethyl)telluro]- Te-benzyl Not reported Low reactivity, high stability
Benzene, nitro- NO₂ 98-95-3 High electrophilic substitution
Benzene, fluoro- F 462-06-6 High electronegativity, pharmaceutical uses
Benzene, [(1-phenylethyl)telluro] Te-phenylethyl Not reported Similar steric effects to Te-benzyl
  • Nitro and Fluoro Derivatives: Unlike the electron-withdrawing nitro (-NO₂) or fluoro (-F) groups, the Te-benzyl group in "Benzene, [(phenylmethyl)telluro]-" is less polarizable, reducing its participation in electrophilic aromatic substitution .
  • Steric Effects : The bulky Te-benzyl group may hinder reactions at the benzene ring, contrasting with smaller substituents like methyl or methoxy groups .

Thermodynamic and Physical Properties

Data on the physical properties of "Benzene, [(phenylmethyl)telluro]-" are scarce, but comparisons can be inferred from related compounds:

  • Boiling Points and Solubility: Heavier chalcogens increase molecular weight and polarizability. For example, toluene (methylbenzene, C₆H₅CH₃) has a boiling point of 110.6°C, while selenomethylbenzene derivatives exhibit higher boiling points due to stronger van der Waals forces.
  • Thermal Stability : Tellurium's lower bond dissociation energy (Te–C vs. S–C or Se–C) may reduce thermal stability, though degradation pathways are fewer .

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